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Maltotriose hydrate

Cat. No.: B8234776
M. Wt: 522.5 g/mol
InChI Key: MKJVROXYMGCYPY-CASKASHTSA-N
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Description

Historical Perspectives and Discovery of Maltotriose (B133400) Hydrate (B1144303)

The study of carbohydrates, including oligosaccharides like maltotriose, has a history spanning several centuries, closely linked to the investigation of starch and its breakdown. Early observations of starch date back to the 18th century. researchgate.netnih.gov The identification of enzymes capable of breaking down starch, such as diastase (B600311) (later identified as amylase), in the 19th century was a crucial step in understanding the products of starch hydrolysis. researchgate.netnih.gov Maltotriose, as a specific trisaccharide product of this hydrolysis, was identified as research into the precise structures and enzymatic pathways involved in starch degradation advanced. The random manner in which alpha-amylase hydrolyzes α-1,4 glycosidic bonds in amylose (B160209) leads to the creation of both maltose (B56501) and maltotriose. wikipedia.org

Significance in Carbohydrate Science and Biological Systems

Maltotriose hydrate holds significance in carbohydrate science as a representative α-1,4-linked maltooligosaccharide. Its structure, consisting of three glucose units, provides a model for understanding the properties and interactions of larger glucose polymers. wikipedia.org In biological systems, maltotriose is a key intermediate in the digestion and metabolism of starch and glycogen (B147801). fiveable.me Enzymes like alpha-amylase break down these complex carbohydrates into smaller units, including maltotriose. wikipedia.orgfiveable.menih.gov This trisaccharide can then be further hydrolyzed by other enzymes, such as maltase, to yield glucose, which is a primary energy source for cells. fiveable.me The presence of maltotriose in the small intestine is indicative of ongoing carbohydrate digestion. fiveable.me Research also suggests that maltooligosaccharides, including maltotriose, can be detected by the taste system, independent of the sweet taste receptor T1R2/T1R3 in some cases, highlighting a potential role in nutrient sensing. researchgate.netnih.gov

This compound also functions as a prebiotic, supporting the growth of beneficial gut bacteria, which is important for digestive health. chemimpex.comchemimpex.com Its interactions with various enzymes make it a valuable tool in biochemical and molecular biological studies aimed at understanding metabolic pathways and glycosylation processes. chemimpex.comchemimpex.com

Current Research Landscape and Unresolved Questions

Current research involving this compound spans various fields, including its role in microbial metabolism, its potential as a functional food ingredient, and its applications in biotechnology. Studies investigate the enzymatic hydrolysis of maltotriose by specific enzymes in different organisms, such as the intracellular invertase in Saccharomyces cerevisiae nih.gov and various α-glucosidases in bacteria like Enterococcus faecalis nih.gov. These studies provide insights into the diverse metabolic pathways involving maltotriose.

Research also explores the physical and chemical properties of this compound, including its hydration behavior and its interaction with water, which is relevant for its stability and applications in various formulations. researchgate.netucl.ac.uk The use of analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) is crucial for the analysis and quantification of maltotriose in various samples. chemsynlab.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Despite significant progress, some questions remain. The full extent of the biological roles of maltotriose beyond being a metabolic intermediate is still an area of active investigation. Understanding the precise mechanisms by which maltotriose acts as a prebiotic and its specific interactions with the gut microbiome warrants further research. chemimpex.comchemimpex.com Additionally, optimizing the enzymatic production of maltotriose with high purity and exploring novel biotechnological applications continue to be areas of interest. chemsynlab.com The detailed understanding of how specific structural features of saccharides, including maltotriose, correlate to their relative sweetness and taste detection mechanisms is also an ongoing area of research. researchgate.net

Key Properties of this compound

PropertyValue / DescriptionSource
Molecular FormulaC₁₈H₃₂O₁₆ · xH₂O (hydrate) sigmaaldrich.comsigmaaldrich.com
Molecular Weight504.44 g/mol (anhydrous basis) chemsynlab.comsigmaaldrich.comebricmall.com
AppearanceWhite to off-white crystalline powder or solid chemimpex.comechemi.com
CAS Number1109-28-0 (anhydrous), 207511-08-8 (hydrate) chemimpex.comsigmaaldrich.com
PubChem CID192826 (anhydrous), 16218586 (hydrate) ebricmall.comnih.govnih.gov
SweetnessMild, approximately 0.32 times the sweetness of sucrose (B13894) guidechem.com
SolubilitySoluble in water chemsynlab.comechemi.com
Melting Point132-135 °C sigmaaldrich.comchemicalbook.com
Optical Rotation[α]²⁰/D = 150 - 170 º (C=1 in H₂O) chemimpex.com

Selected Research Findings Related to Maltotriose

Research AreaFindingSource
Microbial MetabolismEnterococcus faecalis utilizes enzymes like MmdH for the hydrolysis of maltooligosaccharides, including maltotriose. nih.gov Intracellular invertase in Saccharomyces cerevisiae can efficiently hydrolyze maltotriose. nih.gov nih.govnih.gov
Taste PerceptionMaltotriose can elicit sweet taste and is a ligand of the human sweet taste receptor hT1R2/hT1R3. researchgate.netsigmaaldrich.com researchgate.netsigmaaldrich.com
Enzymatic ProductionMaltotriose can be synthesized by enzymatic hydrolysis of starch or maltodextrin (B1146171) using alpha-amylase. chemsynlab.com The degree of hydrolysis affects the final concentration of maltotriose. chemsynlab.com chemsynlab.com
Hydration PropertiesStudies using IR-Fourier spectroscopy analyze the changes in aqueous maltotriose solutions during dehydration, indicating interactions between components. researchgate.net researchgate.net
Biological InhibitionMaltotriose can inhibit certain enzymes, such as Arabidopsis chloroplast β-amylase BAM3. scispace.com scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O17 B8234776 Maltotriose hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17;/h1,5-18,20-30H,2-4H2;1H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJVROXYMGCYPY-CASKASHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Biotransformation Pathways of Maltotriose Hydrate

Enzymatic Hydrolysis of Polysaccharides for Maltotriose (B133400) Hydrate (B1144303) Production

Enzymatic hydrolysis of polysaccharides, particularly starch, is a key method for producing maltotriose. Starch is a complex polysaccharide composed of two main components: amylose (B160209) and amylopectin (B1267705) wikipedia.orgdaneshyari.com. Amylose is a linear chain of glucose units linked by α-1,4 bonds, while amylopectin is a branched structure with α-1,4 linkages in the chains and α-1,6 linkages at the branch points wikipedia.org.

Alpha-Amylase Catalysis and Product Specificity

Alpha-amylase (α-amylase) is a prominent enzyme used in the hydrolysis of starch. It is an endo-amylase that randomly cleaves the internal α-1,4 glycosidic bonds within starch polymers wikipedia.orgnih.gov. This random cleavage action results in the formation of shorter oligosaccharides, including maltose (B56501), maltotriose, and α-limit dextrins wikipedia.orgnih.gov. The specific products and their proportions depend on the source of the α-amylase and the hydrolysis conditions nih.gov. For instance, pancreatic α-amylase yields dextrin, maltose, and maltotriose from amylose wikipedia.org. Some microbial α-amylases are known to produce maltotriose as a major product researchgate.net. Alpha-amylase belongs to glycoside hydrolase family 13 and utilizes a double displacement mechanism with retention of the anomeric configuration wikipedia.orgebi.ac.uk.

Optimization of Hydrolysis Parameters for Enhanced Yield

Optimizing hydrolysis parameters is crucial for maximizing maltotriose yield during enzymatic starch breakdown. Factors such as enzyme concentration, temperature, pH, substrate concentration, and reaction time influence the efficiency and product distribution of α-amylase activity researchgate.net. For example, a maltotriose-producing α-amylase from Thermobifida fusca NTU22 showed optimal activity at pH 7.0 and 60 °C researchgate.net. The degree of hydrolysis also affects the final product composition, with higher hydrolysis generally leading to a higher concentration of smaller oligosaccharides like maltotriose chemsynlab.com. Research findings often detail specific conditions for different enzyme sources and starch substrates to achieve enhanced maltotriose production.

Here is an example of experimental data on the properties of a maltotriose-producing α-amylase:

PropertyValueSource Organism
Optimum pH7.0Thermobifida fusca NTU22 researchgate.net
Optimum Temperature60 °CThermobifida fusca NTU22 researchgate.net
Residual Activity~70% after 3h at 60 °CThermobifida fusca NTU22 researchgate.net
Km (soluble starch)0.88 mg/mlThermobifida fusca NTU22 researchgate.net
Major ProductMaltotrioseThermobifida fusca NTU22 researchgate.net

Transglycosylation Reactions and Glycosyltransferase Engineering

Beyond hydrolysis, maltotriose can also be involved in transglycosylation reactions, which are catalyzed by glycosyltransferases or certain hydrolases under specific conditions. These reactions involve the transfer of a glycosyl unit from a donor molecule to an acceptor molecule, forming a new glycosidic bond.

Mechanism and Specificity of Glycosyltransferases (e.g., Maltotetraose-Forming Amylase)

Glycosyltransferases catalyze the formation of glycosidic bonds with high regio- and stereoselectivity rsc.org. They typically transfer a sugar moiety from an activated donor (often a nucleotide-sugar) to an acceptor molecule rsc.org. While many glycosyltransferases build larger glycans, some enzymes, including certain amylases or modified amylases, can catalyze transglycosylation reactions leading to the formation of oligosaccharides like maltotriose or maltotetraose (B33255). For instance, some enzymes can transfer a maltosyl or glucosyl unit to maltose or glucose to form larger maltooligosaccharides. Maltotetraose-forming amylase, for example, can produce maltotetraose, and understanding its mechanism and specificity provides insights into enzymatic synthesis of specific maltooligosaccharides ebi.ac.uk. These enzymes often exhibit strong interactions with their binding sites, dictating the specific hydroxyl group on the acceptor molecule that will react rsc.org.

Regioselective Glycosylation Strategies

Regioselective glycosylation is a critical aspect of carbohydrate synthesis, ensuring that the glycosidic bond forms at a specific hydroxyl group on the acceptor molecule nih.govresearchgate.netacs.org. Achieving regioselectivity can be challenging due to the presence of multiple hydroxyl groups in carbohydrates researchgate.netacs.org. Strategies to control regioselectivity include the use of protecting groups, specific catalysts, and enzyme engineering rsc.orgresearchgate.netacs.org. In the context of enzymatic synthesis of maltotriose or related oligosaccharides via transglycosylation, the enzyme's active site plays a crucial role in orienting the donor and acceptor molecules to favor the formation of the desired α-1,4 linkage. Research in glycosyltransferase engineering aims to modify enzymes to alter or enhance their regioselectivity for producing specific carbohydrate structures rsc.org. "One-pot" strategies involving regioselective protection and glycosylation have also been developed to streamline carbohydrate synthesis researchgate.netacs.orgrsc.org.

Chemical and Chemoenzymatic Synthesis of Maltotriose Hydrate and its Derivatives

Chemical synthesis of oligosaccharides like maltotriose often involves the reaction of a glycosyl donor with a glycosyl acceptor in the presence of a promoter to form a glycosidic linkage acs.org. Selective modification of hydroxyl groups in carbohydrates is a key challenge due to their similar reactivity, often requiring protection/deprotection strategies rsc.org.

Chemoenzymatic approaches combine chemical and enzymatic methods. For instance, modified maltooligosaccharides have been synthesized chemoenzymatically from cyclodextrin (B1172386) derivatives using enzymes like CGTase nih.gov. Phosphorylase-catalyzed enzymatic polymerization using α-D-glucose 1-phosphate (Glc-1-P) as the glycosyl donor can also be employed for the synthesis of amylose-grafted functional heteropolysaccharides mdpi.com.

Fluorination of carbohydrates can impact their properties, such as increasing enzymatic and chemical stability and reducing hydrophilicity nih.gov. Fluorinated glycosyl fluorides have been investigated as mechanism-based glycosylation inhibitors acs.org. While the provided search results mention fluorination in the context of synthesizing this compound as a synthetic glycosylation product biosynth.com, and the synthesis of fluorinated carbohydrates and glycosyl fluorides nih.govacs.org, specific detailed examples of fluorination-mediated glycosylation approaches directly for the synthesis of this compound itself within the search results are limited. However, fluorination is a known strategy in carbohydrate chemistry for modifying reactivity and stability nih.gov.

Selective isotopic labeling is a valuable technique for studying the mechanisms of synthesis and metabolism. Methods have been developed for the specific introduction of tritium (B154650) ([³H]) and deuterium (B1214612) ([²H]) into specific glucose units of maltotriose to prepare labeled precursors for biosynthetic studies nih.gov. For example, [6''-³H]- and (6''-²H)-maltotriose have been prepared via selective methoxytritylation, deprotection, modified Pfitzner-Moffatt oxidation, and subsequent reduction with sodium borotritiide or sodium borodeuteride nih.gov. (2-²H)maltotriose can be prepared using a two-step procedure involving the Lobry de Bruyn/van Ekenstein transformation nih.gov. Metal-catalyzed hydrogen isotope exchange is another approach for introducing tritium or deuterium into compounds mdpi.com.

Table 1: Examples of Isotopic Labeling in Maltotriose Synthesis

Labeled CompoundIsotopeLabeling PositionSynthesis MethodReference
[6''-³H]-MaltotrioseTritium6''Selective methoxytritylation, deprotection, modified Pfitzner-Moffatt oxidation, reduction with sodium borotritiide nih.gov
(6''-²H)-MaltotrioseDeuterium6''Selective methoxytritylation, deprotection, modified Pfitzner-Moffatt oxidation, reduction with sodium borodeuteride nih.gov
(2-²H)MaltotrioseDeuterium2Lobry de Bruyn/van Ekenstein transformation (two steps) nih.gov
[UL-¹³C₁₈]this compoundCarbon-13UniformSynthetic glycosylation product (synthesized by fluorination of maltotriose) biosynth.comomicronbio.com

Endogenous and Exogenous Biosynthesis in Microbial Systems

Maltotriose is a naturally occurring oligosaccharide chemimpex.com. Its biosynthesis occurs in various microbial systems, often as a result of starch or glycogen (B147801) degradation nih.govasm.org.

In microorganisms like Enterococcus faecalis, maltotriose is primarily transported via a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) and arrives in a phosphorylated form (maltotriose-6''-phosphate) asm.orgasm.org. This phosphorylated form is then intracellularly dephosphorylated by a specific phosphatase, MapP, to yield intracellular maltotriose asm.orgasm.org. E. faecalis also possesses enzymes like maltodextrin (B1146171) hydrolase (MmdH) which can hydrolyze odd-numbered α-1,4-linked maltooligosaccharides, including maltotriose, into maltose and glucose nih.gov. Another enzyme, MmgT, can catalyze the disproportionation of maltotriose into maltose and maltotetraose nih.gov.

In Escherichia coli, maltotriose can be formed endogenously from glucose and glucose-1-phosphate, independently of the enzymes of the maltose system nih.gov. This polymerization of internal glucose to form maltose, maltotriose, and maltodextrins occurs in mutants lacking the ability to grow on glucose but capable of accumulating ¹⁴C-glucose via galactose permeases nih.gov.

Table 2: Microbial Enzymes Involved in Maltotriose Metabolism (Examples)

Enzyme NameOrganismActivityRole in Maltotriose MetabolismReference
MapPEnterococcus faecalisDephosphorylation of phosphorylated sugarsDephosphorylates intracellular maltotriose-6''-phosphate to maltotriose asm.orgasm.org
MmdH (Maltodextrin hydrolase)Enterococcus faecalisHydrolysis of α-1,4-linked maltooligosaccharides (odd-numbered) and α-1,6 linkages (maltogenic)Hydrolyzes maltotriose into maltose and glucose; converts isopanose (maltotriose isomer) nih.gov. nih.gov
MmgTEnterococcus faecalisDisproportionation of maltooligosaccharidesCatalyzes disproportionation of maltotriose into maltose and maltotetraose and maltopentaose (B1148383) nih.gov. nih.gov
MalT (PTS permease)Enterococcus faecalisTransport of maltose and maltotriose with concomitant phosphorylationPrimarily transports maltotriose into the cell in phosphorylated form asm.orgasm.org
MdxEFG-MsmX (ABC transporter)Enterococcus faecalisTransport of maltotetraose and longer maltooligosaccharides, and maltotriose isomers (panose, isopanose)Also transports maltotriose, albeit more slowly than MalT asm.orgresearchgate.net. asm.orgresearchgate.net

In Escherichia coli, the presence of free, unphosphorylated glucose within the cell can induce the maltose system nih.gov. Studies have shown that in mutants capable of accumulating intracellular glucose but unable to grow on it due to defects in phosphorylation, this unphosphorylated glucose can be polymerized into maltose, maltotriose, and other maltodextrins nih.gov. This polymerization does not require the enzymes of the maltose system nih.gov. The formation of these maltodextrins from external glucose and the induction of the maltose system are absent in mutants lacking phosphoglucomutase, suggesting a role for glucose-1-phosphate in this process nih.gov. The constitutive expression of maltose genes in malQ mutants (lacking amylomaltase) is attributed to the formation of maltose and maltodextrins from glycogen degradation nih.gov.

Molecular and Cellular Metabolism of Maltotriose Hydrate

Enzymatic Hydrolysis and Glycosidic Linkage Specificity

The enzymatic hydrolysis of maltotriose (B133400) hydrate (B1144303) primarily involves the cleavage of its α-1,4 glycosidic bonds. Several enzymes exhibit activity towards maltotriose, with varying degrees of specificity.

Alpha-Glucosidase (Maltase) Activity on Alpha-1,4 Glycosidic Bonds

Alpha-glucosidases (also known as maltases) are a class of enzymes that hydrolyze α-glucosidic linkages from the non-reducing end of oligosaccharides and polysaccharides. nih.govresearchgate.netnih.gov Maltase-glucoamylase, an alpha-glucosidase found in the small intestine, catalyzes the hydrolysis of maltotriose into maltose (B56501) and D-glucose. ontosight.aireactome.org This reaction specifically targets the α-1,4 glycosidic bond between the second and third glucose residues of maltotriose. ontosight.ai Another enzyme, sucrase-isomaltase, can also hydrolyze the α-1,4 linkages in maltotriose, although with lower activity compared to maltase-glucoamylase. reactome.org Some alpha-glucosidases, like the AglA from Thermotoga neapolitana, show broad specificity and can hydrolyze α-1,4 bonds in maltose and maltotriose, as well as other alpha-glycosidic bonds. uniprot.org

Broad Specificity of Pullulan Hydrolases on Maltotriose Hydrate

Pullulan hydrolases are enzymes that act on pullulan, a polysaccharide composed of maltotriose units linked by α-1,6 glycosidic bonds. nih.govmdpi.com Type III pullulan hydrolases are notable for their ability to hydrolyze both α-1,4 and α-1,6 glycosidic linkages. nih.gov A novel thermoacidophilic type III pullulan hydrolase from Thermococcus kodakarensis (TK-PUL) has been shown to hydrolyze maltotriose into maltose and glucose, a unique feature for this type of enzyme. nih.govnih.gov While Type I pullulanases primarily cleave α-1,6 bonds to produce maltotriose, pullulan hydrolases can further degrade pullulan and starch into various reducing sugars, including maltose, glucose, and maltotriose. mdpi.comasm.org

Characterization of Novel Maltodextrin (B1146171) Hydrolases (e.g., MmdH, GmdH)

Research into novel maltodextrin hydrolases has identified enzymes with specific activities relevant to maltotriose metabolism. In Enterococcus faecalis, the maltose-producing maltodextrin hydrolase MmdH (encoded by mmdH) catalyzes the initial catabolic step of α-1,4-linked maltooligosaccharides. nih.govnih.govresearch-nexus.net MmdH converts odd-numbered α-1,4-linked maltooligosaccharides, including maltotriose, into maltose and glucose. nih.govnih.govresearch-nexus.net Inactivation of the mmdH gene prevents the growth of E. faecalis on maltotriose and longer maltooligosaccharides. nih.govresearch-nexus.net Interestingly, MmdH also exhibits maltogenic α-1,6-glucosidase activity, hydrolyzing the maltotriose isomer isopanose into maltose and glucose. nih.govnih.govresearch-nexus.net Another enzyme in E. faecalis, GmdH (encoded by gmdH), is a glucose-producing α-1,6-specific maltodextrin hydrolase that converts panose (B1197878) (another maltotriose isomer) into glucose and maltose. nih.govnih.govresearch-nexus.net The genes mmdH and gmdH are organized in an operon with mmgT, which encodes a glucosyl transferase capable of disproportionating maltotriose into maltotetraose (B33255) and maltose. nih.govnih.govresearch-nexus.net

Data on the activity of MmdH on maltooligosaccharides is summarized below:

Substrate (α-1,4 linked)MmdH Hydrolysis Products
Even-numbered maltooligosaccharides (e.g., maltotetraose)Maltose
Odd-numbered maltooligosaccharides (e.g., maltotriose)Maltose and Glucose
Isopanose (maltotriose isomer with α-1,6 linkage)Maltose and Glucose

Membrane Transport Systems and Permeases

For cellular utilization, this compound must be transported across the cell membrane. This process is mediated by specific transport systems and permeases.

Characterization of this compound Transporters in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, the transport of maltotriose is a critical step for its fermentation, particularly in industrial processes like brewing where maltotriose is a significant fermentable sugar. nih.govnih.govcapes.gov.brasm.org The efficiency of maltotriose uptake is often the rate-limiting factor in its utilization. core.ac.ukresearchgate.net

Fermentation Physiology and Optimization

Identification of Rate-Limiting Steps in this compound Fermentation

In Saccharomyces cerevisiae, the transport of maltotriose across the plasma membrane is often identified as the rate-limiting step for its fermentation, rather than intracellular hydrolysis. researchgate.netnih.govcapes.gov.br Studies comparing maltotriose-fermenting strains with non-fermenting strains have shown that the fermenting strains exhibit similar rates of active transport for both maltose and maltotriose, while non-fermenting strains show a lower rate of maltotriose transport compared to maltose transport. researchgate.netnih.govcapes.gov.br This suggests that the efficiency of maltotriose uptake is a major determinant of fermentation efficiency. nih.gov

Genetic and Environmental Determinants of this compound Consumption

Genetic factors play a significant role in a microorganism's ability to consume maltotriose. In S. cerevisiae, the presence and activity of specific transporters, such as AGT1 and MTT1/MTY1, are crucial for efficient maltotriose uptake. asm.orgnih.govbiorxiv.org Variations in the copy number of these transporter genes and regulatory differences in their expression contribute to the observed diversity in maltotriose consumption phenotypes among different yeast strains, particularly in Saccharomyces pastorianus. asm.orgnih.govbiorxiv.orgyeastgenome.org Some S. pastorianus strains, particularly those belonging to group I, exhibit deficient maltotriose consumption. asm.orgnih.govbiorxiv.orgyeastgenome.org

Environmental factors also influence maltotriose consumption. Stressful conditions during the later stages of fermentation can contribute to deficient maltotriose uptake. asm.orgbiorxiv.org The presence of glucose in the medium represses the utilization of alternative carbon sources, including maltose and maltotriose, through carbon catabolite repression, meaning these sugars are typically consumed only after glucose is exhausted. asm.orgasm.orgbiorxiv.org Nutrient availability, such as magnesium supplementation, has also been shown to increase maltotriose fermentation. oup.comnih.govresearchgate.net

Strategies for Enhancing Fermentation Efficiency and Reducing Residual this compound

Improving maltotriose fermentation efficiency and reducing residual maltotriose are important goals in industrial processes like brewing. Strategies focus on enhancing the rate of maltotriose uptake and metabolism. Overexpression of maltotriose transporter genes, such as AGT1, has been shown to increase the uptake of maltotriose and lead to more efficient fermentation. oup.comnih.govresearchgate.netcore.ac.uk Evolutionary engineering approaches, involving prolonged cultivation on maltotriose-enriched media, have successfully selected for yeast strains with improved maltotriose transport capacity and fermentation kinetics, resulting in lower residual maltotriose concentrations and higher ethanol (B145695) yields. frontiersin.org Magnesium supplementation has also been identified as a factor that can improve maltotriose fermentation. oup.comnih.govresearchgate.net

Regulatory Networks Governing this compound Metabolism

The metabolism of maltotriose is tightly regulated at multiple levels, including transcriptional control and enzyme-mediated inactivation.

Transcriptional Activation and Repression Mechanisms (e.g., E. coli MalT Regulon)

In Escherichia coli, the maltose regulon, responsible for the uptake and metabolism of maltose and maltodextrins, is controlled by the transcriptional activator MalT. caister.comnih.govresearchgate.netasm.org MalT, in conjunction with maltotriose and ATP, is essential for the transcription of the mal genes. caister.comnih.govfishersci.co.ukembopress.orgnih.gov Maltotriose acts as the inducer that activates MalT. caister.comnih.govresearchgate.netasm.orgnih.gov The expression of malT itself is subject to regulation, including carbon catabolite repression mediated by the cAMP/CAP complex and repression by the global regulator Mlc. caister.comnih.gov The activity of MalT is also regulated; it is activated by maltotriose and can be inactivated by interaction with certain proteins. caister.comnih.govasm.org

Enzyme-Mediated Inactivation (e.g., MalK, MalY)

In E. coli, the activity of the transcriptional activator MalT can be negatively regulated by interaction with several proteins, including MalK and MalY. caister.comnih.govasm.orgnih.gov MalK, the energy-transducing ABC subunit of the maltodextrin transport system, interacts with MalT and inhibits its activation by maltotriose, linking transport activity to gene expression. caister.comnih.govasm.orgnih.gov MalY, a pyridoxal (B1214274) phosphate-containing enzyme with cystathionase activity, also interacts with and inactivates MalT, counteracting the effect of maltotriose. caister.comnih.govasm.org This interaction involves a hydrophobic patch on the surface of MalY. caister.comnih.gov Another enzyme, a soluble esterase (Aes), has also been shown to reduce mal gene expression and affect MalT activity in vitro. caister.comnih.govasm.org

Carbon Catabolite Repression and this compound Utilization

Carbon catabolite repression (CCR) is a widespread regulatory mechanism in microorganisms where the presence of a preferred carbon source, such as glucose, represses the utilization of less preferred carbon sources like maltotriose. asm.orgasm.orgbiorxiv.orgcaister.comnih.gov In S. cerevisiae, CCR significantly impacts maltotriose utilization, leading to its consumption only after glucose levels have decreased. asm.orgasm.orgbiorxiv.org In enteric bacteria like E. coli, CCR is largely mediated by the glucose-specific phosphotransferase system component EIIA(Glc). nih.gov Unphosphorylated EIIA(Glc), which accumulates when glucose is available, can bind to and inhibit various transporters, including the maltose transporter, thereby repressing the uptake and metabolism of alternate sugars like maltotriose. nih.gov The expression of genes involved in maltotriose metabolism, such as the mal genes in E. coli, is also subject to CCR. caister.comnih.govasm.org

Table 1: Key Enzymes and Regulators in Maltotriose Metabolism

EntityOrganismRole
AGT1 PermeaseS. cerevisiaeMaltotriose transporter; crucial for efficient uptake and fermentation. nih.govoup.comnih.govresearchgate.net
MTT1/MTY1S. pastorianusMaltotriose transporters. asm.orgnih.govbiorxiv.org
MalTE. coliTranscriptional activator of the maltose regulon, activated by maltotriose. caister.comnih.govresearchgate.netasm.orgembopress.orgnih.gov
MalKE. coliABC transporter subunit; negatively regulates MalT activity. caister.comnih.govasm.orgnih.gov
MalYE. coliEnzyme (cystathionase); negatively regulates MalT activity. caister.comnih.govasm.org
AesE. coliSoluble esterase; negatively affects MalT activity. caister.comnih.govasm.org
MlcE. coliGlobal regulator; represses malT transcription. caister.comnih.gov
CcpABacteriaCatabolite control protein involved in carbon catabolite repression. caister.com
EIIA(Glc)E. coliComponent of PTS; mediates carbon catabolite repression. nih.gov

Comparative Carbon Metabolism and Energy Flux

The utilization of this compound as a carbon source varies among different organisms, particularly microorganisms, influencing their growth dynamics and energy production strategies.

This compound as a Carbon Source for Microbial Growth

This compound serves as a carbon and energy source for numerous bacteria and yeasts, including industrially relevant strains and human pathogens. Studies on Saccharomyces cerevisiae, a key organism in brewing and baking, indicate that it can grow on maltotriose as the sole carbon source, although the rate of transport can be lower compared to maltose or glucose. nih.govnih.gov The uptake of maltotriose in S. cerevisiae is mediated by specific α-glucoside transporters, including those encoded by the AGT1, MPH2, and MPH3 genes, and a newly characterized transporter, MTY1. nih.govnih.gov Competition studies have shown that maltose can be the preferred substrate over maltotriose when both are present, potentially delaying or reducing maltotriose utilization. nih.gov

In Enterococcus faecalis, a human pathogen, maltotriose is primarily transported and phosphorylated by a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.govnih.gov An ATP-binding cassette (ABC) transporter, MdxEFG-MsmX, also contributes to maltotriose uptake, particularly the residual transport observed in PTS-deficient mutants. nih.gov Growth studies with Enterococcus faecalis strain MGAS5005 demonstrated that growth in maltotriose medium was comparable to growth in glucose medium, the preferred carbon source for many bacteria. psu.edu This suggests an efficient utilization pathway for maltotriose in this organism. Maltotriose and longer maltodextrins are abundant in the human oropharynx due to salivary α-amylase activity, making their efficient utilization important for colonization by bacteria like Group A Streptococcus (GAS). psu.edu GAS MalE, a maltodextrin binding protein, has a high affinity for maltotriose, facilitating its transport. psu.edu

Data on the growth rates of S. cerevisiae strain PYCC 5297 on different sugars highlight the comparative utilization efficiency:

Carbon SourceSpecific Growth Rate (h⁻¹)
GlucoseHigher
MaltoseLower than glucose
MaltotrioseLower than maltose

Note: Specific growth rate values for PYCC 5297 on glucose and maltose were not explicitly provided with numerical values in the source, but the text indicates the relative rates. nih.gov

In Enterococcus faecalis strain MGAS5005, doubling times and final optical densities indicate efficient growth on maltotriose:

Carbon SourceDoubling TimeFinal OD₆₀₀
GlucoseNot statistically different from maltotrioseNot statistically different from maltotriose
MaltoseHigher than maltotrioseLower than maltotriose
MaltotrioseEfficient growthHigh final density

Note: Specific numerical values for doubling time and final OD₆₀₀ were presented in a table in the source psu.edu, but are not extracted here to avoid presenting data out of context without the full table and statistical analysis. psu.edu

Interplay with Glycolysis and Respiration Pathways

Following transport into the cell, maltotriose is typically hydrolyzed into glucose by intracellular α-glucosidases. nih.govnih.gov The resulting glucose molecules then enter the central metabolic pathway of glycolysis. Glycolysis breaks down glucose into pyruvate (B1213749), generating ATP and NADH. medmuv.commarmara.edu.tr Under aerobic conditions, pyruvate can be further oxidized through the citric acid cycle and oxidative phosphorylation, leading to a much higher ATP yield. medmuv.commarmara.edu.tr

The rate at which maltotriose is transported and hydrolyzed can influence the flux through glycolysis and subsequently impact the balance between fermentation and respiration. In Saccharomyces cerevisiae, a lower rate of maltotriose transport compared to glucose or maltose can result in a diminished glycolytic flux. nih.gov This reduced glycolytic activity can lead to an increase in respirative metabolism. nih.gov Studies have shown that the respiratory quotient (RQ), which reflects the balance between carbon dioxide production and oxygen consumption, is higher during growth on maltotriose compared to maltose or glucose in some S. cerevisiae strains, indicating a greater contribution of respiration to energy production. nih.govresearchgate.net

The interplay between maltotriose metabolism, glycolysis, and respiration is also influenced by the presence of other sugars. In S. cerevisiae, the presence of glucose can repress the utilization of maltotriose, a phenomenon known as glucose repression. nih.gov This ensures that the preferred carbon source, glucose, is utilized first.

The efficiency of maltotriose utilization and its impact on energy flux are therefore dependent on the specific transport systems present in the organism, the activity of intracellular glycosidases, and the regulatory mechanisms that coordinate carbohydrate metabolism.

Advanced Analytical and Characterization Methodologies for Maltotriose Hydrate

High-Resolution Chromatographic Techniques

Chromatographic methods are essential for separating maltotriose (B133400) hydrate (B1144303) from complex mixtures and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

HPLC is a widely used technique for the analysis of carbohydrates, including maltotriose. Due to the limited UV absorbance of saccharides, specialized detectors are commonly employed.

Catalytic Flame Ionization Detection (FID) for Universal Carbon Response

While the search results did not provide specific details on the direct application of Catalytic Flame Ionization Detection (FID) coupled with HPLC for maltotriose hydrate analysis, FID is a universal detector for organic compounds, responding to the number of carbon atoms. It is commonly used in Gas Chromatography (GC). In the context of HPLC, FID requires the removal of the mobile phase before the analyte reaches the detector, often through techniques like evaporation or combustion. One source mentions the combined use of GC-FID and HPLC-RID for carbohydrate quantification in infant formulas, indicating FID's role in carbohydrate analysis, although not specifically linked to HPLC for maltotriose in the provided snippets. researchgate.net The principle of FID, providing a universal carbon response, makes it potentially applicable for detecting maltotriose after appropriate sample handling to remove the mobile phase, offering a complementary approach to RID.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carbohydrates like maltotriose, which are not volatile, derivatization is required before GC-MS analysis. Trimethylsilylation (TMS) is a common derivatization method used to increase the volatility of sugars. massbank.eu GC-MS allows for the separation of derivatized malto-oligosaccharides and their subsequent identification based on their mass fragmentation patterns.

One MassBank record details the GC-EI-TOF MS analysis of maltotriose, noting that the compound was chemically modified with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) before analysis. massbank.eu This highlights the necessity of derivatization for GC-MS analysis of maltotriose. The record provides mass spectral data for derivatized maltotriose. massbank.eu

While GC-MS is valuable for identification and structural confirmation, HPLC-RID and LC-MS are often preferred for direct quantitative analysis of sugars in complex matrices without the need for derivatization, especially when dealing with higher molecular weight oligosaccharides. nih.govwaters.com However, LC-MS has shown lower limits of quantitation and wider dynamic range compared to HPLC-RID for sugars like glucose, maltose (B56501), and maltotriose in fermentation broths. nih.gov

Capillary Electrophoresis (CE) for Oligosaccharide Profiling

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in an electric field within a capillary. CE is well-suited for the analysis of polar and charged molecules, including carbohydrates, often after derivatization to introduce a charge or a detectable label. CE offers high separation efficiency and can be used for the profiling of oligosaccharide mixtures. core.ac.uknih.govmdpi.comnih.govpnas.orgvtt.fi

For neutral carbohydrates like maltotriose, derivatization is typically required to enable electrophoretic separation. Labeling with fluorescent tags, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is a common approach, allowing for sensitive detection using Laser-Induced Fluorescence (LIF) or Light-Emitting Diode-Induced Fluorescence (LEDIF). core.ac.ukmdpi.comnih.govpnas.org Cationic derivatization can also be used, providing a permanent positive charge for separation with contactless conductivity detection (C4D) or for coupling with mass spectrometry. researchgate.netnih.gov

CE with LIF detection has been successfully applied for the quantitative analysis of small carbohydrates, including maltotriose, in mixtures. core.ac.uk An optimized method using borate (B1201080) buffer allowed for the separation of 17 carbohydrates, with identification confirmed by spiking. core.ac.uk The migration order observed was oligosaccharide first, followed by disaccharide and then monosaccharide. core.ac.uk CE has also been used to monitor the concentration of fermentable and non-fermentable sugars, including maltotriose, during brewing processes. nih.gov

CE coupled with Mass Spectrometry (CE-MS) provides enhanced structural information by combining the separation power of CE with the detection capabilities of MS. shimadzu.comnih.gov MALDI-TOF MS has been used for the structural characterization of APTS-derivatized oligosaccharides previously separated by CE. nih.gov

Table 2: CE Separation of APTS-Labeled Malto-oligosaccharides

Peak NumberSugar
1Maltoheptaose (B131047)
2Maltohexose
3Maltopentose
4Maltotetrose
5Isomaltototriose
6Maltotriose
7Cellobiose
8Melibiose
9Lactose
10Rhamnose
11Lyxose
12Ribose
13Xylose
14Glucose
15 a/bFructose (B13574)
16Altrose
17Galactose

Based on data from Source core.ac.uk, showing separation of a mixture including maltotriose.

Spectroscopic Approaches for Structural and Interactional Analysis

Spectroscopic techniques provide valuable information about the structure, functional groups, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed structure and conformation of carbohydrates. Both ¹H NMR and ¹³C NMR spectroscopy are widely used for the analysis of maltotriose. researchgate.nettandfonline.comhmdb.canih.govresearchgate.netmdpi.com ¹H NMR spectra reveal distinct anomeric signals and allow for the determination of chemical shifts of non-anomeric protons. researchgate.net Two-dimensional NMR techniques, such as TOCSY and ROESY, provide information about spin systems and spatial connectivities, confirming the glycosidic linkages. researchgate.net ¹³C NMR spectroscopy provides complementary information about the carbon skeleton and can be used to assess the degree of sulfation in modified maltotriose structures. tandfonline.comresearchgate.netmdpi.com

NMR spectroscopy has been used to study the interaction of maltotriose with proteins, such as maltose-binding protein (MBP), by observing chemical shift changes upon binding. nih.gov This demonstrates the utility of NMR in studying the interactional analysis of maltotriose.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of maltotriose, aiding in its identification and structural confirmation. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used ionization techniques for carbohydrates. nih.govtandfonline.comnih.govmassbank.jpresearchgate.net MS can confirm the molecular mass of maltotriose and provide insights into its structure through fragmentation analysis. nih.govmassbank.jp MALDI-TOF MS has been applied to analyze maltotriose in blends and to characterize derivatized oligosaccharides separated by CE. nih.govresearchgate.net

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of maltotriose, related to its functional groups and glycosidic linkages. tandfonline.comuctm.edunih.govcerealsgrains.org FTIR spectroscopy has been used to identify characteristic absorption peaks corresponding to O-H, C-H, and C-O groups, as well as α-glycosidic linkages in maltotriose and related compounds. tandfonline.comnih.gov Studies have also investigated the changes in IR spectra of aqueous maltotriose solutions during dehydration, indicating mutual effects between water and saccharide molecules. uctm.edu While IR spectroscopy can distinguish between monosaccharides and disaccharides from higher malto-oligosaccharides, distinguishing between higher polymers based solely on IR spectra can be challenging due to similar functional groups and linkages. cerealsgrains.org Raman spectroscopy has been explored, but high fluorescence in maltotriose and higher oligosaccharides can obscure vibrational bands. cerealsgrains.org

Table 3: Spectroscopic Techniques Applied to Maltotriose and Related Oligosaccharides

TechniqueInformation ProvidedRelevant Findings/Applications
¹H NMRDetailed structure, anomeric configuration, proton chemical shiftsConfirmation of glycosidic linkages, study of protein interactions. researchgate.nettandfonline.comhmdb.canih.gov
¹³C NMRCarbon skeleton structure, assessment of modificationsElucidation of structure, determination of sulfation degree. tandfonline.comresearchgate.netmdpi.com
2D NMR (TOCSY, ROESY)Spin systems, spatial connectivitiesConfirmation of linkages and structure. researchgate.net
Mass SpectrometryMolecular weight, fragmentation patternIdentification, structural confirmation, analysis of blends and derivatized oligosaccharides. nih.govtandfonline.comnih.govmassbank.jpresearchgate.net
FTIR SpectroscopyVibrational modes, functional groups, glycosidic linkagesIdentification of characteristic bonds, study of dehydration effects. tandfonline.comuctm.edunih.gov
Raman SpectroscopyVibrational modesPotential for distinguishing lower oligosaccharides, but limited by fluorescence in higher ones. nih.govcerealsgrains.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates like maltotriose. It can identify the type, number, and proportions of different sugar residues, as well as the linkage configurations and positions within the molecule. psu.edu High-resolution solution NMR can provide detailed structural information on composition and sequence distribution. psu.edu While 1D NMR spectra of carbohydrates can be complex due to overlapping signals, 2D NMR spectroscopy significantly improves resolution, allowing for clearer signal assignment and interpretation. toukach.ru Computational analysis of NMR parameters, combined with experimental data, aids in the automated elucidation of carbohydrate structures. toukach.ru Studies have utilized 1H NMR spectroscopy to identify the structure of smaller malto-oligosaccharides. wur.nl NMR has also been employed to study ligand-induced structural changes in proteins upon binding with maltotriose, providing information on changes in local structure, dynamics, and global fold. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Intermolecular Interactions

FT-IR spectroscopy is a valuable technique for investigating the intermolecular interactions involving this compound, particularly its hydration behavior. Analysis of the O-H stretching and bending vibration bands in the FT-IR spectrum can provide information about hydrogen bonding. researchgate.net Studies on the dehydration of aqueous maltotriose solutions using IR-Fourier spectroscopy have shown that the state of both water and saccharide molecules changes during dehydration, with the magnitude of this effect depending on the water/saccharide ratio. uctm.edu The dehydration product of a maltotriose solution may contain more tightly bound water compared to maltotriose itself, potentially linking trisaccharide molecules through their alpha-glycoside bridges. uctm.edu Comparing the IR-Fourier spectra of a series of carbohydrates, including maltotriose, has revealed differences in the dominant lines related to alpha-glycosidic bonds and complex vibrations of C-O, C-C, and C-O-H. uctm.edu The spectra of individual oligosaccharides from maltotriose to maltoheptaose show similar characteristics in certain ranges. uctm.edu

Mass Spectrometry for Comprehensive Profiling and Quantification

Mass spectrometry (MS), often coupled with chromatographic techniques, is essential for the comprehensive profiling and quantification of this compound in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is a well-suited technique for the identification and quantification of carbohydrates, including maltotriose, in complex matrices such as beer and fermentation broths. thermofisher.comnih.gov This method allows for the separation of maltotriose from other components before detection by MS. LC-MS methods, particularly those utilizing electrospray ionization (ESI), can effectively quantify sugars like glucose, maltose, and maltotriose simultaneously, even when they are present at lower concentrations where other methods may struggle. nih.govresearchgate.net Challenges in oligosaccharide analysis by LC-MS/MS include differentiating isomers that have identical masses. nih.gov However, enzymatic treatments coupled with LC-MS/MS can aid in identifying monosaccharide isomers and elucidating complete oligosaccharide structures. nih.gov A multidimensional LC-MS/MS workflow has been developed for the de novo structural elucidation of oligosaccharides, involving HPLC-QTOF MS for sequencing and UHPLC-QqQ MS on fractionated oligosaccharides for monosaccharide and linkage composition analysis. nih.govresearchgate.net This workflow has been validated using maltooligosaccharide standards, including maltotriose. nih.govresearchgate.net

Selected Ion Monitoring (SIM) for Targeted Quantification

Selected Ion Monitoring (SIM) is a targeted MS technique used for the sensitive quantification of specific analytes, such as maltotriose, in complex mixtures. researchgate.net In LC-MS, SIM involves monitoring specific mass-to-charge ratio (m/z) values characteristic of the target compound. thermofisher.com This approach enhances sensitivity and selectivity for the quantification of maltotriose. researchgate.net LC-MS with ESI and SIM has been shown to have a lower limit of quantitation (LOQ) and a wider dynamic range for glucose quantification compared to other methods, and it is capable of simultaneously quantifying maltose and maltotriose in fermentation broths. nih.govresearchgate.net Cesium ion attachment in LC-MS/MS allows for specific formation of cesium cations, enabling SIM or Selected Reaction Monitoring (SRM) for monitoring analytes in complex mixtures. researchgate.net

Quantitative Biochemical Assays and Internal Standards

Quantitative biochemical assays, often enzyme-based and coupled with spectrophotometric detection, are utilized for the quantification of maltotriose, sometimes employing internal standards for improved accuracy.

Enzyme-Based Spectrophotometric Methods

Enzyme-based spectrophotometric methods are employed for the quantitative analysis of maltotriose, often by measuring a product of an enzymatic reaction that involves maltotriose. For instance, a two-step coupled spectrophotometric assay has been developed to measure maltotriose hydrolysis. nih.govresearchgate.net This assay involves enzymes such as glucose dehydrogenase and maltose phosphorylase. nih.govresearchgate.net The increase in absorbance at a specific wavelength, such as 340 nm, due to the formation of NADH, is recorded as a measure of the reaction. nih.govresearchgate.net In one step, the oxidation of glucose formed from maltotriose hydrolysis is followed. nih.govresearchgate.net The subsequent phosphorolysis of maltose to glucose and glucose-1-P in a second step can further drive the reaction and increase the signal. researchgate.net Pullulanase, an enzyme that liberates maltotriose from pullulan, is also quantified using an enzymatic assay where the liberated maltotriose is measured (as glucose reducing equivalent) using a spectrophotometer. sigmaaldrich.com While spectrophotometric sum value assays can be influenced by the complex matrix of a sample, making the analysis of individual saccharides challenging, techniques like HPTLC can provide more reliable analysis by visualizing matrix effects. rsc.org Maltotriose has been identified as a reliable marker in the amylolysis process when using such methods. rsc.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound16218586
Maltotriose92146, 134129496, 192826
Glucose5793, 107526, 2724488
Maltose439186, 23615261, 57651940, 134129532
Water962
Pullulan24854
NADH5885
Glucose-1-phosphate6034

Data Table (Example - based on search result nih.gov for monosaccharide composition analysis of maltooligosaccharides):

While specific quantitative data for this compound using NMR or FT-IR was not explicitly found in a format suitable for a direct data table in the search results, the LC-MS section provides some quantitative findings. Below is an example table structure based on the monosaccharide analysis mentioned in source nih.gov, which included maltotriose as a standard.

Table 1: Monosaccharide Composition Analysis of Maltooligosaccharides by UHPLC-QqQ MS

OligosaccharideMonosaccharideExpected Ratio (Terminal Glucose : 4-linked Glucose)Measured Ratio (Terminal Glucose : 4-linked Glucose) nih.govGlucose Recovery (%) nih.gov
MaltotrioseGlucose0.501.2469.0
Maltotetraose (B33255)Glucose0.330.7585.8
Maltopentaose (B1148383)Glucose0.250.5689.8
MaltohexaoseGlucose0.200.4382.5

Note: The measured ratios and glucose recovery percentages are based on the experimental data presented in source nih.gov for maltooligosaccharide standards, including maltotriose. The discrepancy between expected and measured ratios for maltotriose was noted in the source, potentially due to degradation during acid hydrolysis.

Academic and Biotechnological Applications of Maltotriose Hydrate Research

Substrate in Biorefining and Industrial Fermentations

In the realm of biotechnology, maltotriose (B133400) hydrate (B1144303) serves as a valuable substrate in fermentation processes, supporting the growth of specific microorganisms for the production of biofuels and biochemicals. chemimpex.com Its utilization is central to industries that rely on the efficient fermentation of starch-based feedstocks. nih.gov

Maltotriose is a significant component of the fermentable sugars derived from the enzymatic hydrolysis of starch, a primary feedstock for bioethanol production. nih.govresearchgate.netnih.govnih.govencyclopedia.pub The efficiency of converting starch hydrolysates into bioethanol is directly linked to the yeast's ability to completely ferment all available sugars, including maltotriose. nih.govnih.gov Incomplete maltotriose fermentation can lead to reduced ethanol (B145695) yields, making it a critical factor in the economic viability of biofuel production. nih.gov

Research has focused on overcoming the challenges associated with maltotriose utilization. For instance, studies on industrial fuel-ethanol strains of Saccharomyces cerevisiae have identified genetic limitations, such as defective promoters for transporter genes, that hinder efficient maltotriose fermentation. nih.gov Engineering these strains to enhance the expression of specific transporters, like the AGT1 permease, is a key strategy for improving the consumption of this trisaccharide and thereby boosting bioethanol output. nih.gov The development of yeast strains capable of robustly fermenting maltotriose is crucial for optimizing processes in the distillery industry. researchgate.netresearchgate.net

Table 1: Sugar Composition in Typical Starch-Based Fermentation Feedstock (Brewer's Wort)

Sugar Typical Percentage of Fermentable Sugars Role in Fermentation
Maltose (B56501) 50-65% Primary fermentable sugar, readily consumed by most yeast strains. nih.govcdrfoodlab.com
Maltotriose 15-20% Second most abundant sugar; consumption is strain-dependent and often follows other sugars. nih.govcdrfoodlab.com
Glucose 10-15% Preferentially and rapidly utilized by yeast cells. nih.govcdrfoodlab.com
Sucrose (B13894) 1-2% Quickly hydrolyzed and consumed by yeast. cdrfoodlab.combyo.com
Fructose (B13574) 1-2% A monosaccharide that is readily fermented. cdrfoodlab.combyo.com

The design of an effective fermentation broth, or medium, is critical for maximizing product yield. When using starch hydrolysates, the concentration of maltotriose is a significant consideration. nih.govnih.gov The sequential utilization of sugars by yeast—typically glucose first, followed by maltose, and then maltotriose—influences the dynamics of the fermentation process. nih.govbyo.com High concentrations of glucose can inhibit the fermentation of maltose and maltotriose, which can lead to a stalled or incomplete fermentation. byo.com

Therefore, optimizing fermentation broths involves managing the sugar profile to ensure efficient and complete utilization. This includes selecting raw materials and enzymatic hydrolysis conditions that produce a desired ratio of simple and complex sugars. Furthermore, the propagation medium used to grow the yeast biomass can be designed to induce the necessary genes for maltotriose transport and metabolism before the main fermentation begins, leading to improved performance. researchgate.net Research into the kinetics of maltotriose transport and hydrolysis provides essential data for creating models that predict fermentation outcomes and guide the formulation of superior fermentation media. researchgate.netnih.gov

Role in Brewing Science and Fermentation Control

Maltotriose is the second most abundant fermentable sugar in brewer's wort, typically accounting for 15% to 20% of the total carbohydrates. beerandbrewing.comnih.govcdrfoodlab.com Its metabolism by yeast is a major determinant of fermentation efficiency and the quality of the final beer, influencing characteristics such as alcohol content, body, and flavor profile. nih.gov

This characteristic is strategically managed by brewers to achieve specific beer styles. For instance, in the production of low-alcohol or non-alcoholic beers, brewers may select "maltotriose-negative" yeast strains. ultralowbrewing.com These strains leave behind the residual sugar, which helps to create a fuller body and more rounded sweetness, compensating for the lower alcohol content. ultralowbrewing.com Conversely, for styles requiring a dry finish and high attenuation, complete maltotriose fermentation is desired. The difficulty some strains have in consuming maltotriose is a common cause of sluggish or incomplete fermentations, resulting in atypical flavor profiles and lower-than-expected alcohol yields. nih.gov

The ability of a yeast strain to utilize maltotriose is a critical trait for selection and development in the brewing industry. researchgate.netresearchgate.net Research has shown that the rate-limiting step for maltotriose fermentation is its transport across the yeast's plasma membrane. researchgate.netnih.gov This has focused research on the specific transporter proteins responsible for this process.

The AGT1 permease has been identified as the primary transporter of maltotriose in Saccharomyces cerevisiae, and its presence and expression are crucial for efficient fermentation of this sugar. nih.govresearchgate.netmdpi.com Other transporters, such as those encoded by the MTT1 gene, have also been shown to have a high affinity for maltotriose. researchgate.net This knowledge is applied in yeast breeding and selection programs aimed at improving fermentation performance. nih.gov By selecting or engineering strains with enhanced expression of these specific transporters, it is possible to develop yeasts that can consume maltotriose more rapidly and completely, leading to predictable attenuation and desired product characteristics. nih.govresearchgate.net The development of strains with specific maltotriose utilization capabilities allows for greater control over the fermentation process and the final beer profile. nih.gov

Table 2: Maltotriose Utilization by Different Yeast Types

Yeast Type Typical Maltotriose Fermentation Key Genetic Factors Application
Ale Yeast (S. cerevisiae) Variable; many strains are slow or incomplete fermenters. nih.govreddit.com Often dependent on the presence and expression of the AGT1 transporter. nih.govmdpi.com Used to create a wide range of beer styles; some strains leave residual sweetness. ultralowbrewing.com
Lager Yeast (S. pastorianus) Generally more efficient than ale yeasts. nih.govreddit.com Possess multiple α-glucoside transporter genes inherited from parent species. nih.gov Produces clean, crisp lagers with typically high attenuation.
Maltotriose-Negative Strains Unable to ferment maltotriose. ultralowbrewing.com Lack functional transporters for maltotriose. ultralowbrewing.com Desirable for low-alcohol beers to enhance body and sweetness. ultralowbrewing.com

Fundamental Research in Carbohydrate Biochemistry

Beyond its direct industrial applications, maltotriose hydrate is a valuable tool in fundamental biochemical research. chemimpex.com It serves as a model compound for studying carbohydrate metabolism, enzymatic activity, and the physical chemistry of sugars. chemimpex.com Its well-defined structure as a trisaccharide allows researchers to investigate the specificity of enzymes and transport proteins involved in glycosylation processes. chemimpex.com

In analytical chemistry, this compound is used as a standard for the analysis of sugar levels during fermentation processes using techniques like HPLC. In physical biochemistry, it has been used to study the heat capacities of sugars in aqueous solutions and to examine the interaction between water molecules and uncharged oligosaccharides. A significant application in biosynthetic studies involves the chemical synthesis of isotopically labeled maltotriose (e.g., with tritium (B154650) or deuterium). nih.gov These labeled molecules act as tracers, allowing scientists to follow the metabolic fate of the sugar through complex biochemical pathways and to elucidate the mechanisms of enzymes like beta-amylase. nih.gov

Table 3: Compounds Mentioned

Compound Name Chemical Formula
This compound C18H32O16 · xH2O
Bioethanol C2H5OH
Glucose C6H12O6
Maltose C12H22O11
Fructose C6H12O6
Sucrose C12H22O11
Deuterium (B1214612) D or ²H
Tritium T or ³H

Elucidation of Glycosylation Pathways and Enzyme Kinetics

This compound is instrumental in studies aimed at understanding glycosylation pathways and the kinetics of carbohydrate-active enzymes. chemimpex.com Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide range of biological processes. nih.gov

In the study of enzyme kinetics, maltotriose is utilized as a substrate to characterize the activity of enzymes such as amylases and glucosidases. nih.gov For instance, research has focused on the kinetics of glucoamylase-catalyzed hydrolysis of maltotriose. nih.gov By measuring the rate of maltotriose breakdown under various conditions, researchers can determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's efficiency and substrate affinity. nih.govlibretexts.org Such studies are fundamental to understanding how these enzymes function and can be applied in various industrial processes. umd.edu

The specificity of enzymes can also be investigated using maltotriose. For example, experiments can be designed to determine if an enzyme like invertase, which primarily hydrolyzes sucrose, can also act on other disaccharides and oligosaccharides, including maltose and maltotriose. umd.edu Furthermore, advanced techniques like quench-flow methods combined with mass spectrometry can be employed to study the pre-steady-state kinetics of enzymatic reactions involving maltotriose, offering a detailed view of the reaction mechanism. du.ac.in

Probing Mechanisms of Carbon Metabolism in Microorganisms

This compound is a key compound for investigating the mechanisms of carbon metabolism in a variety of microorganisms. chemimpex.com As a readily metabolizable carbohydrate, it serves as a carbon and energy source for many industrially important microbes, including yeast and bacteria. nih.gov

Studies on Saccharomyces cerevisiae, a yeast crucial for brewing and baking, have explored its ability to utilize maltotriose. Research has shown that many industrial strains can grow on maltotriose as the sole carbon source, although the efficiency of utilization can vary. nih.gov Investigations into the transport and metabolism of maltotriose in yeast have revealed that its uptake is often slower compared to simpler sugars like glucose and maltose, which can impact fermentation efficiency and the final product characteristics in processes like beer production. nih.gov

The metabolism of maltotriose often involves specific transporters and metabolic pathways that are subject to regulation, such as carbon catabolite repression. nih.govnih.gov Understanding how microorganisms like E. coli are engineered to co-utilize mixed carbon sources, including those derived from lignocellulose, is an active area of research where maltotriose can serve as a model substrate. nih.govethz.ch By studying the metabolic response of microorganisms to maltotriose, scientists can gain insights into the regulation of carbon metabolism and develop strategies to improve the efficiency of biotechnological production processes.

Development of Research Reagents and Standards

The purity and well-defined chemical properties of this compound make it an essential reagent and standard in analytical and biochemical research.

Development of Research Reagents and Standards

Use as Analytical Standards in Complex Carbohydrate Analysis

This compound is widely used as an analytical standard for the identification and quantification of carbohydrates in complex mixtures. sigmaaldrich.com In food and beverage industries, for example, it is crucial to monitor the carbohydrate profile during processes like brewing. researchgate.net Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and analyzing monosaccharides and oligosaccharides. umass.edu

In such analyses, maltotriose serves as a reference compound. researchgate.net By comparing the retention time and peak area of an unknown sample component to that of a known maltotriose standard, researchers can identify its presence and determine its concentration. researchgate.net This is essential for quality control, ensuring product consistency, and for research purposes to understand the changes in carbohydrate composition during fermentation or other processing steps. umass.edu The availability of high-purity maltotriose standards is critical for the accuracy and reliability of these analytical methods.

Table 1: Applications of this compound as an Analytical Standard

Application AreaAnalytical TechniquePurpose
Food and Beverage Quality ControlHPLC, Gas Chromatography (GC)Quantification of specific sugars in products like beer and wort. researchgate.net
Fermentation MonitoringHPLC, SpectrophotometryTracking the consumption of sugars by microorganisms over time. sigmaaldrich.com
Carbohydrate ResearchThin Layer Chromatography (TLC), HPLC, GCIdentification and structural analysis of complex carbohydrates. umass.edu

Formulation in Specialized Biochemical Assays

This compound is a key component in a variety of specialized biochemical assays, primarily as a substrate for enzymes that act on α-1,4-glucosidic linkages. medchemexpress.com These assays are designed to measure the activity of specific enzymes, which is important in both basic research and clinical diagnostics.

For example, assays for α-amylase, an enzyme present in saliva and pancreatic secretions, often use maltotriose or related oligosaccharides as a substrate. The rate of maltotriose hydrolysis is directly proportional to the amylase activity in the sample. Such assays are crucial for diagnosing conditions like pancreatitis.

Beyond diagnostics, these assays are fundamental in enzyme characterization studies. Researchers use maltotriose to investigate the substrate specificity of newly discovered glycoside hydrolases or to screen for enzyme inhibitors. The purity of the maltotriose used in these assays is paramount to ensure that the measured activity is solely attributable to the enzyme of interest.

Mechanistic Studies of Prebiotic Functionality

Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. nih.gov this compound is being investigated for its potential prebiotic properties, particularly its ability to modulate the composition and activity of the gut microbiota. chemimpex.com

Mechanistic Studies of Prebiotic Functionality

In Vitro Studies on Selective Gut Microbiota Modulation

In vitro fermentation models are valuable tools for studying the effects of specific substrates on the complex ecosystem of the human gut microbiota. nih.govgutmicrobiotaforhealth.com These models typically use fecal samples from healthy donors to inoculate a system that simulates the conditions of the colon.

Studies have shown that malto-oligosaccharides (MOS), which include maltotriose, can promote the growth of beneficial bacteria such as Bifidobacterium. nih.govnih.gov For instance, when MOS were added as the primary carbon source in an in vitro fermentation system, a significant increase in the proliferation of Bifidobacterium breve was observed. nih.gov

Furthermore, the fermentation of maltotriose and other oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate (B1217596), and butyrate (B1204436). nih.govmdpi.com These SCFAs are important metabolites that provide energy to the host's colon cells and have various systemic health benefits. Research has demonstrated that gluco-oligosaccharides synthesized using maltotriose as an acceptor molecule can generate propionate and butyrate at levels comparable to the well-established prebiotic inulin. mdpi.comdoaj.org Such findings suggest that maltotriose has the potential to be used as a prebiotic ingredient to support gut health. doaj.org

Table 2: Summary of In Vitro Prebiotic Effects of Maltotriose-Containing Oligosaccharides

Study FocusKey FindingsReference
Proliferation of BifidobacteriaMalto-oligosaccharides (containing maltotriose) significantly increased the growth of Bifidobacterium breve. nih.gov
SCFA ProductionGluco-oligosaccharides produced with maltotriose generated propionate and butyrate at levels comparable to inulin. mdpi.comdoaj.org
Gut Microbiota ModulationMalto-oligosaccharides increased the species diversity and richness of the intestinal microbiota. nih.gov

Characterization of Microbial Growth Stimulation by this compound

This compound serves as a significant carbon source for a variety of microorganisms, and its utilization is a critical factor in various biotechnological applications, from industrial fermentation to gut microbiome modulation. Research has focused on elucidating the mechanisms of maltotriose transport and metabolism, which directly influence microbial growth stimulation. The efficiency of its use varies significantly among different microbial species and even between strains of the same species, primarily due to differences in their genetic makeup, specifically the presence and expression of specific transporter proteins and metabolic enzymes.

In the context of industrial fermentations, particularly brewing, the ability of yeast to efficiently utilize maltotriose is paramount. Maltotriose is the second most abundant sugar in brewer's wort, and its complete fermentation is crucial for the final ethanol concentration and flavor profile of the beer. researchgate.netmdpi.com Studies have revealed that lager yeast strains (Saccharomyces pastorianus) are generally more efficient at fermenting maltotriose than ale strains (Saccharomyces cerevisiae). nih.gov This difference is often attributed to the presence of specific α-glucoside transporters. The AGT1 permease, for example, has been identified as a key requirement for the efficient fermentation of maltotriose by S. cerevisiae. nih.gov Strains lacking this permease show significantly slower or incomplete utilization of this trisaccharide. nih.gov

Furthermore, research has identified other transporters, such as MTY1 and MTT1, which have a higher affinity for maltotriose than for maltose, a trait particularly relevant in brewing environments. researchgate.netoup.com The presence and copy number of these transporter genes can explain the variation in fermentation performance observed among different industrial yeast strains. oup.com For instance, some S. pastorianus strains exhibit high rates of maltotriose uptake even at low temperatures, a property linked to an increased copy number of the MTT1 gene. oup.com

Beyond yeast, this compound is recognized for its role in stimulating the growth of beneficial gut bacteria, acting as a prebiotic. Certain species of Bifidobacterium and Lactobacillus can effectively metabolize maltotriose. For example, Bifidobacterium adolescentis has been shown to grow on various starch hydrolysates, including maltotriose. nih.gov The proliferation of beneficial bacteria like Bifidobacterium breve was significantly increased when malto-oligosaccharides, with maltotriose as a primary component, were provided as the carbon source. nih.gov This selective growth stimulation is crucial for maintaining a healthy gut microbiota. The metabolic pathways in these bacteria are distinct from yeast, often involving specific ABC transporters for uptake. For instance, Bacillus subtilis utilizes a specific ABC transporter for maltodextrins, including maltotriose, with high affinity. nih.gov

The following tables summarize key research findings on the stimulation of microbial growth by this compound.

Table 1: Comparative Utilization of Maltotriose and Other Sugars by Various Yeast Strains

Yeast Strain/TypePrimary Carbon Source(s)Key FindingsReference(s)
Saccharomyces cerevisiae (Ale Yeast)Maltose, MaltotrioseUtilization of maltotriose is often slower and less complete compared to lager yeasts, frequently resulting in residual maltotriose post-fermentation. nih.gov nih.gov
Saccharomyces pastorianus (Lager Yeast)Maltose, MaltotrioseGenerally utilizes maltotriose more efficiently than S. cerevisiae strains. nih.gov Some strains take up maltotriose at a higher rate than maltose. oup.com nih.govoup.com
S. cerevisiae (Strain CEN.PK2-1C)Maltose, MaltotrioseWhen pregrown on maltose, this strain ferments maltotriose efficiently, with growth kinetics and ethanol yields similar to those from maltose fermentation. nih.gov nih.gov
Saccharomyces strain 70Glucose, Maltose, MaltotrioseProduced equivalent amounts of ethanol from glucose, maltose, or maltotriose, indicating efficient fermentation of all three sugars. researchgate.net researchgate.net
Distiller's Yeast (PYCC 5297)Glucose, Maltose, MaltotrioseIn contrast to other strains, this strain primarily ferments maltotriose rather than respiring it. researchgate.net researchgate.net

Table 2: Role of Specific Transporters in Maltotriose Utilization

TransporterMicrobial SpeciesSubstrate(s)Function and SignificanceReference(s)
AGT1Saccharomyces cerevisiaeMaltose, MaltotrioseA high-affinity permease required for the efficient fermentation of maltotriose. Its presence is a key determinant of maltotriose utilization. nih.gov nih.gov
MALx1 PermeasesSaccharomyces cerevisiaeMaltoseHigh-affinity transporters for maltose but do not allow for efficient uptake or utilization of maltotriose on their own. nih.gov nih.gov
MTT1Saccharomyces pastorianusMaltotriose, MaltoseA permease with a higher affinity for maltotriose than maltose. Increased copy number is linked to efficient low-temperature maltotriose uptake. oup.com oup.com
MdxE, MdxF, MdxG (ABC Transporter)Bacillus subtilisMaltodextrins (including Maltotriose)A high-affinity ABC transporter system responsible for the uptake of maltotriose and other maltodextrins. nih.gov nih.gov

Table 3: Growth Stimulation of Probiotic and Other Bacteria by Maltotriose

Bacterial StrainCarbon SourceObserved EffectReference(s)
Bifidobacterium adolescentis L2-32Starch Hydrolysates (including Maltotriose)Capable of growing on maltotriose as a carbon source. nih.gov nih.gov
Bifidobacterium breveMalto-oligosaccharides (MOS)Proliferation was significantly increased when 1% MOS (containing 21.74% maltotriose) was used as the carbon source. nih.gov nih.gov
Lactobacillus plantarumMaltotrioseA novel α-amylase from this species can hydrolyze maltotriose to produce maltose, indicating a pathway for its utilization. nih.gov nih.gov
Bacillus subtilisMaltotrioseDemonstrates active transport of maltotriose with an apparent Km of 1.4 μM and a Vmax of 4.7 nmol · min−1 · (1010 CFU)−1. nih.gov nih.gov

Emerging Research Frontiers and Future Perspectives

Discovery of Novel Enzymes and Metabolic Pathways for Maltotriose (B133400) Hydrate (B1144303) Conversion

The efficient breakdown and utilization of maltotriose hydrate are fundamentally dependent on the catalytic activities of specific enzymes and the metabolic pathways in which they operate. Recent research has focused on identifying and characterizing novel enzymes with improved or unique specificities for maltotriose, as well as elucidating the intricate metabolic networks that govern its conversion in diverse microorganisms.

A key area of discovery lies in the identification of novel α-glucoside transporters. For instance, a novel transporter, designated Mty1p, has been isolated from a lager brewing yeast. nih.gov This transporter is a new member of the α-glucoside transporter family and notably exhibits a higher affinity for maltotriose than for maltose (B56501), a unique characteristic among known transporters. nih.gov In Enterococcus faecalis, maltotriose is primarily transported and phosphorylated via a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.gov The resulting maltotriose-6″-phosphate is then dephosphorylated intracellularly by a specific phosphatase, MapP. nih.gov

Beyond transport, the intracellular catabolism of maltotriose is being redefined by the discovery of enzymes with novel activities. In E. faecalis, the maltose-producing maltodextrin (B1146171) hydrolase MmdH is crucial for the breakdown of α-1,4-linked maltooligosaccharides. nih.gov This enzyme converts odd-numbered oligosaccharides like maltotriose into maltose and glucose. nih.gov Surprisingly, MmdH also functions as a maltogenic α-1,6-glucosidase, capable of hydrolyzing the maltotriose isomer isopanose. nih.gov This bacterium also possesses a glucose-producing α-1,6-specific maltodextrin hydrolase, GmdH, which acts on another maltotriose isomer, panose (B1197878). nih.gov

In the well-studied yeast Saccharomyces cerevisiae, research has revealed an unexpected metabolic route for maltotriose hydrolysis. The intracellular form of invertase, an enzyme primarily associated with sucrose (B13894) metabolism, has been shown to efficiently hydrolyze maltotriose. nih.gov This discovery highlights an unforeseen overlap between sucrose and maltotriose metabolic pathways. nih.gov In Escherichia coli, the catabolism of maltodextrins, including maltotriose, involves the coordinated action of several enzymes such as amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ). researchgate.net MalQ, for example, can transfer a maltosyl or larger residue from one maltodextrin to another, releasing glucose in the process. researchgate.net

Furthermore, novel enzymatic systems for converting maltotriose into other valuable compounds are being discovered. A bacterial strain, Arthrobacter sp. Q36, was found to produce two novel enzymes that work in concert to synthesize trehalose (B1683222) from maltooligosaccharides. tandfonline.com One enzyme, a maltooligosyl trehalose synthase, converts maltopentaose (B1148383) into maltotriosyl trehalose, which is then hydrolyzed by the second enzyme, a maltooligosyl trehalose trehalohydrolase, to yield maltotriose and trehalose. tandfonline.com Another novel enzyme, maltotriosyl transferase from Geobacillus sp. APC9669, can transfer maltotriose units from polysaccharides to other saccharides. google.com

Table 1: Novel Enzymes Involved in this compound Conversion

EnzymeSource OrganismFunctionReference
Mty1pSaccharomyces pastorianus (Lager yeast)Transporter with higher affinity for maltotriose than maltose. nih.gov
MapPEnterococcus faecalisPhosphatase that dephosphorylates maltotriose-6″-phosphate. nih.gov
MmdHEnterococcus faecalisHydrolyzes maltotriose to maltose and glucose; also acts as a maltogenic α-1,6-glucosidase. nih.gov
GmdHEnterococcus faecalisGlucose-producing α-1,6-specific maltodextrin hydrolase acting on panose (a maltotriose isomer). nih.gov
Intracellular Invertase (iSUC2)Saccharomyces cerevisiaeEfficiently hydrolyzes intracellular maltotriose. nih.gov
Maltooligosyl trehalose synthase & Maltooligosyl trehalose trehalohydrolaseArthrobacter sp. Q36Two-enzyme system for the synthesis of trehalose from maltooligosaccharides, involving a maltotriose intermediate. tandfonline.com
Maltotriosyl transferaseGeobacillus sp. APC9669Transfers maltotriose units from polysaccharides to other saccharides. google.com

Advanced Systems Biology and Metabolic Engineering for Optimized Utilization

The optimization of this compound utilization in industrial microorganisms is increasingly being driven by systems biology and metabolic engineering. These approaches allow for a holistic understanding and targeted manipulation of cellular networks to enhance fermentation performance.

Metabolic engineering strategies in Saccharomyces cerevisiae have focused on overcoming the limitations in maltotriose transport and metabolism. asm.org A common issue in many industrial strains is the inefficient transport of maltotriose across the cell membrane, which has been identified as a rate-limiting step for its fermentation. nih.govresearchgate.net To address this, researchers have engineered strains by overexpressing efficient maltotriose transporters. For example, placing the AGT1 gene, which encodes an α-glucoside transporter, under the control of a strong promoter can enhance maltotriose uptake. nih.gov Similarly, the discovery of transporters like MTT1 in lager yeast, which has a high affinity for maltotriose, provides new targets for genetic engineering to improve fermentation efficiency, especially in brewing applications. oup.com

Beyond transport, intracellular pathways are also being engineered. The surprising finding that intracellular invertase can hydrolyze maltotriose has opened new avenues for optimization. nih.gov Overexpression of the intracellular form of invertase in an industrial ethanol-producing strain of S. cerevisiae led to efficient maltotriose fermentation. nih.gov This demonstrates how redirecting metabolic flux through alternative pathways can significantly improve substrate utilization.

Systems biology approaches, which involve the large-scale analysis of genes, proteins, and metabolites, are providing a deeper understanding of the complex regulatory networks that control maltotriose metabolism. This knowledge is crucial for identifying new targets for metabolic engineering. mdpi.com For instance, understanding the glucose repression mechanisms that delay maltose and maltotriose consumption is essential for developing strains that can co-ferment these sugars, thereby increasing the efficiency of industrial processes. nih.gov

The principles of synthetic biology are also being applied to construct novel, highly efficient pathways for maltotriose conversion. mdpi.com This includes the design of in vitro synthetic enzymatic biosystems. One such system was designed for the stoichiometric conversion of maltose to two molecules of glucose-6-phosphate (G6P), a key entry point into central metabolism. nih.govnih.gov This system utilized a module of three enzymes: maltose phosphorylase, β-phosphoglucomutase, and polyphosphate glucokinase. nih.govnih.gov While focused on maltose, such cell-free systems could be adapted for maltotriose, offering a highly controlled and efficient platform for producing biofuels and other biochemicals. nih.gov

Evolutionary engineering is another powerful tool being used to improve maltotriose fermentation. By subjecting yeast strains to prolonged cultivation in chemostats with maltotriose as the limiting carbon source, researchers have been able to select for evolved strains with significantly improved maltotriose fermentation kinetics. frontiersin.org These evolved strains often exhibit increased transport capacity for maltotriose and can show improved attenuation in high-gravity wort fermentations. frontiersin.org

Development of Predictive Models for this compound Fermentation Dynamics

Mathematical modeling has become an indispensable tool for understanding, predicting, and optimizing the complex dynamics of fermentation processes, including those involving this compound. These models are crucial for process control and for designing more efficient bioreactors and fermentation strategies.

In brewing, where maltotriose is a key fermentable sugar, kinetic models are used to describe microbial growth and substrate consumption. mdpi.com These models often account for the phenomenon of catabolite repression, where the presence of more easily metabolizable sugars like glucose and fructose (B13574) represses the utilization of maltose and maltotriose. mdpi.com Fermentation of maltotriose typically only commences after the concentration of monosaccharides has fallen below a certain threshold. mdpi.com Mathematical dependencies are used to describe these sequential substrate consumption patterns, allowing for the prediction of fermentation timelines and final product quality. mdpi.comresearchgate.net

The development of these models involves defining independent variables (e.g., initial sugar concentrations, temperature, yeast pitch rate) and objective functions (e.g., ethanol (B145695) production, attenuation, flavor compound formation). researchgate.net By integrating data from one-factor experiments and experiment planning, researchers can create robust models that describe the kinetics of the entire fermentation process. mdpi.com

For example, a study on a lager-brewing strain of Saccharomyces pastorianus quantitatively analyzed its fermentation performance in wort. frontiersin.orgtudelft.nl The study tracked the sequential consumption of sugars, noting that maltotriose consumption began only after a significant delay and slowed considerably at low concentrations, leading to incomplete utilization. frontiersin.orgtudelft.nl Such detailed kinetic data is essential for parameterizing and validating predictive models that can then be used to explore strategies for improving maltotriose fermentation, such as those developed through evolutionary engineering. frontiersin.org

The complexity of these models can range from simple unstructured models that treat the biomass as a single component to more complex structured models that consider the internal state of the cells. The choice of model depends on the specific objectives of the study, but all aim to provide a quantitative framework for predicting how changes in process parameters will affect the dynamics of maltotriose fermentation.

Table 2: Key Parameters in Modeling Maltotriose Fermentation

Parameter CategorySpecific ParametersRelevance to Maltotriose Fermentation
Substrate ConcentrationsInitial Glucose, Fructose, Maltose, MaltotrioseDetermines the sequential utilization pattern due to catabolite repression.
Yeast PhysiologySpecific growth rate (μ), Substrate uptake kinetics (Vmax, Km), Ethanol yield (Yp/s)Defines the intrinsic ability of the yeast strain to grow on and ferment maltotriose.
Process ConditionsTemperature, pH, Pitching rate, AgitationInfluences enzyme kinetics, yeast viability, and overall fermentation rate.
Inhibitory EffectsEthanol concentration, High substrate concentrationCan limit the rate and extent of fermentation, including maltotriose uptake.

Exploration of this compound in Novel Biological Systems

While the metabolism of maltotriose is well-documented in traditional industrial yeasts like Saccharomyces cerevisiae, recent research has expanded to explore its role and utilization in a wider range of biological systems. This exploration is revealing novel metabolic capabilities and ecological roles for this trisaccharide.

One significant area of research is the study of non-conventional or "wild" yeasts. Many of these yeasts have been isolated from diverse environments and are being evaluated for their potential in producing novel beers and other fermented beverages. nih.govmdpi.com A key characteristic for their industrial potential is the ability to ferment the main wort sugars, maltose and maltotriose, a trait that is relatively rare among non-domesticated yeasts. mdpi.com However, species like Zygotorulaspora florentina have been identified that can efficiently utilize both maltose and maltotriose, producing alcohol levels comparable to commercial ale yeasts. mdpi.com Conversely, some non-conventional yeasts, such as certain strains of Torulaspora delbrueckii, are unable to ferment maltose and maltotriose, making them suitable for the production of low-alcohol beers with desirable flavor profiles. mdpi.com The inability of some wild yeasts to metabolize maltotriose is a key factor in their application for producing beers with residual sweetness and body. nih.govultralowbrewing.com

Maltotriose also plays a critical role as a signaling molecule in bacterial regulatory systems. In Escherichia coli, maltotriose is the natural inducer of the maltose regulon. pnas.orgnih.gov Its binding to the transcriptional activator protein, MalT, in conjunction with ATP, triggers a conformational change that activates MalT. pnas.orgresearchgate.net The activated MalT then binds to promoter regions and initiates the transcription of genes required for the transport and catabolism of maltodextrins. pnas.orgnih.gov This regulatory mechanism allows the bacterium to efficiently switch on the necessary metabolic machinery only when maltodextrins are available as a carbon source. The ability of maltotriose conjugates to enter the bacterial cytoplasm and activate this regulon is being explored as a potential mechanism for delivering molecules into Gram-negative bacteria. nih.gov

The metabolism of maltotriose is also relevant in the context of the human gut microbiota. The degradation of complex carbohydrates like starch in the gut releases maltooligosaccharides, including maltotriose. plos.org The ability of gut bacteria, such as Enterococcus faecalis, to utilize these sugars influences their colonization and persistence in the gastrointestinal tract. nih.gov Understanding how different gut microbes compete for and metabolize maltotriose is crucial for comprehending the dynamics of the gut ecosystem and its impact on human health.

Furthermore, the evolution of maltotriose utilization is being studied in various yeast lineages. For example, while most strains of the wild yeast Saccharomyces eubayanus (one of the parent species of lager yeast) cannot consume maltotriose, researchers have discovered that recombination between paralogous genes can lead to the evolution of novel, chimeric transporters capable of this function. biorxiv.org This provides a fascinating example of how novel metabolic capabilities can arise and contribute to the adaptation of yeasts to new environments, such as the sugar-rich wort used in brewing.

Q & A

Q. How can researchers assess the purity of maltotriose hydrate for experimental use?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Use a carbohydrate-specific column (e.g., NH2-bonded silica) with a mobile phase of acetonitrile/water (70:30 v/v) and a refractive index detector. Purity thresholds should exceed 97% (HPLC), as validated by certified reference materials (e.g., oligosaccharide standard kits) .

Q. What protocols are recommended for preparing this compound standard solutions?

Methodological Answer: Dissolve this compound in deionized water or DMSO (198.2 mM solubility in DMSO) at concentrations between 15–20 mg/mL. Filter through a 0.22 µm membrane to remove particulates. Calibrate using a pre-weighed standard (e.g., 0.1 g aliquots) to ensure accuracy .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in airtight containers at room temperature (15–25°C) in a dry, ventilated environment. Avoid exposure to moisture and direct sunlight. Stability studies indicate no degradation under these conditions for ≥12 months .

Q. What chromatographic methods distinguish this compound from other oligosaccharides (e.g., maltose, maltotetraose)?

Methodological Answer: Use hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD). Retention times and peak areas are compared against a mixed oligosaccharide standard (e.g., maltotriose, maltotetraose, maltopentaose) at 190 nm detection .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Wear nitrile gloves, safety goggles, and a lab coat. In case of spills, collect material with a non-reactive scoop and dispose of as chemical waste. Ensure fume hood use for large-scale handling to minimize inhalation risks .

Advanced Research Questions

Q. How does this compound influence microbial metabolism in fermentation studies?

Q. What crystallographic techniques are suitable for analyzing this compound’s structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals in aqueous solutions at 4°C. Hydrate formation is common; ensure humidity control during data collection. Pair with thermogravimetric analysis (TGA) to confirm water content .

Q. How can experimental design address conflicting data on maltotriose utilization in brewing yeast?

Methodological Answer: Apply factorial designs (e.g., Plackett-Burman) to isolate variables like wort amino acid composition or metal ions (Fe, Cu). Use response surface methodology (RSM) to optimize maltotriose consumption rates and validate with RNA-seq to identify transporter gene expression .

Q. How do contradictory reports on maltotriose uptake kinetics in yeast arise?

Methodological Answer: Discrepancies often stem from transporter neofunctionalization. Perform competitive uptake assays with radiolabeled substrates (e.g., ¹⁴C-maltotriose vs. ¹⁴C-maltose). Use site-directed mutagenesis to test hypotheses about gain-of-function mutations .

Q. How can this compound interactions in complex carbohydrate mixtures be studied?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to monitor chemical shifts in mixed solutions (e.g., maltotriose + maltopentaose). Pair with molecular dynamics simulations to model hydrogen bonding and hydration effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.